molecular formula C24H24FNO5 B12011600 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one CAS No. 618074-36-5

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12011600
CAS No.: 618074-36-5
M. Wt: 425.4 g/mol
InChI Key: TWHYUVXAZZFPPT-LSDHQDQOSA-N
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Description

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an allyloxy group, a benzoyl group, a fluorophenyl group, a hydroxy group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring is typically synthesized through a condensation reaction involving a 1,4-dicarbonyl compound and an amine. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the pyrrole ring.

    Introduction of the Allyloxy Group: The allyloxy group is introduced through an etherification reaction. This involves the reaction of an alcohol with an allyl halide in the presence of a base, such as sodium hydride or potassium carbonate.

    Addition of the Benzoyl Group: The benzoyl group is added through a Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with the pyrrole ring in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as an amine or an alcohol.

    Introduction of the Methoxypropyl Group:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy and methoxypropyl groups can undergo nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.

    Hydrolysis: The ester and ether bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Oxidation: Formation of carbonyl compounds from hydroxy groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new compounds with different functional groups.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one can be compared with similar compounds, such as:

    4-(4-(Methoxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.

    4-(4-(Allyloxy)benzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-ethoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with an ethoxypropyl group instead of a methoxypropyl group.

Properties

CAS No.

618074-36-5

Molecular Formula

C24H24FNO5

Molecular Weight

425.4 g/mol

IUPAC Name

(4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H24FNO5/c1-3-13-31-19-10-8-16(9-11-19)22(27)20-21(17-6-4-7-18(25)15-17)26(12-5-14-30-2)24(29)23(20)28/h3-4,6-11,15,21,27H,1,5,12-14H2,2H3/b22-20+

InChI Key

TWHYUVXAZZFPPT-LSDHQDQOSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)F

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)F

Origin of Product

United States

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